molecular formula C11H21NO2 B6262011 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid CAS No. 17138-10-2

1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B6262011
CAS No.: 17138-10-2
M. Wt: 199.3
InChI Key:
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Description

1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with an amino group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexanone derivative with an appropriate amine under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as methanesulfonic acid, and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the carboxylic acid group.

    Isopropylcyclohexane: Contains the isopropyl group but lacks the amino and carboxylic acid groups.

    Methylcyclohexane: Contains the methyl group but lacks the amino and carboxylic acid groups.

Uniqueness

1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexane ring, which allows it to participate in a wide range of chemical reactions and interact with various biological molecules. This combination of functional groups makes it a versatile compound with significant potential in research and industrial applications.

Properties

CAS No.

17138-10-2

Molecular Formula

C11H21NO2

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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